2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol
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Overview
Description
2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol is an organic compound with a complex structure that includes a bromine atom, a phenyl group, and an ethoxyethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol typically involves multiple steps. One common method starts with the bromination of 2-phenylpropan-2-ol to form 1-bromo-2-phenylpropan-2-ol. This intermediate is then reacted with ethylene glycol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and purification techniques are crucial in industrial settings to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or amines in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Various substituted ethers or amines.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Scientific Research Applications
2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biochemical pathways involving brominated compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in biological molecules . These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol is unique due to its combination of a brominated phenyl group and an ethoxyethanol moiety. This structure imparts specific reactivity and potential applications that are distinct from other similar compounds. The presence of both hydrophilic and hydrophobic regions in the molecule allows it to interact with a wide range of chemical and biological systems.
Properties
CAS No. |
65656-20-4 |
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Molecular Formula |
C13H19BrO3 |
Molecular Weight |
303.19 g/mol |
IUPAC Name |
2-[2-(1-bromo-2-phenylpropan-2-yl)oxyethoxy]ethanol |
InChI |
InChI=1S/C13H19BrO3/c1-13(11-14,12-5-3-2-4-6-12)17-10-9-16-8-7-15/h2-6,15H,7-11H2,1H3 |
InChI Key |
JVTJRTZLSRGTOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C1=CC=CC=C1)OCCOCCO |
Origin of Product |
United States |
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